molecular formula C13H14BrNO3 B13930345 Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate

Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate

Cat. No.: B13930345
M. Wt: 312.16 g/mol
InChI Key: YXUVEIBYKFEPBR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzylamine with ethyl 2-bromoacetate in the presence of a base can lead to the formation of the desired benzoazepine ring . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C13H14BrNO3

Molecular Weight

312.16 g/mol

IUPAC Name

ethyl 8-bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-4-carboxylate

InChI

InChI=1S/C13H14BrNO3/c1-2-18-13(17)9-5-8-3-4-10(14)7-11(8)15-12(16)6-9/h3-4,7,9H,2,5-6H2,1H3,(H,15,16)

InChI Key

YXUVEIBYKFEPBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C=C(C=C2)Br)NC(=O)C1

Origin of Product

United States

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